1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride
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Overview
Description
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopropyl ring, making it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling, metabolic pathways, and cellular signaling cascades.
Comparison with Similar Compounds
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride: Similar structure but with a methanamine group instead of ethanamine.
1-[1-(Trifluoromethyl)cyclopropyl]propanamine hydrochloride: Similar structure but with a propanamine group instead of ethanamine.
Uniqueness: The presence of the trifluoromethyl group and the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it distinct from other related compounds .
Properties
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFQNJTZGATBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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